molecular formula C12H11BrN4O2 B2480785 5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide CAS No. 1211665-69-8

5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide

Cat. No. B2480785
CAS RN: 1211665-69-8
M. Wt: 323.15
InChI Key: VVJBAOKBPQKGEU-UHFFFAOYSA-N
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Description

The nicotinamide moiety is a core structure in medicinal chemistry, often modified to explore its biological activities and chemical properties. Derivatives of nicotinamide, including those with bromo substituents, have been synthesized for various purposes, including the study of their binding affinities to receptors and their potential as therapeutic agents.

Synthesis Analysis

The synthesis of nicotinamide derivatives typically involves multi-step reactions starting from nicotinic acid or its derivatives. For example, 5-Bromo-nicotinic acid can be chlorinated and then reacted with ammonium aqueous to prepare 5-Bromo-nicotinamide, further transformed into various derivatives (Chen Qi-fan, 2010).

Molecular Structure Analysis

Structural characterization of nicotinamide derivatives is typically achieved using techniques like FT-IR and NMR spectroscopy. These analyses provide detailed information on the molecular framework and substitution patterns critical for understanding the compound's chemical behavior (Yongchang Zhou et al., 2008).

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions, including oxidation, reduction, and complexation, which are essential for their biological activities and functionalities. The reactivity of these compounds can be significantly influenced by substituents on the nicotinamide ring (J. Lockman et al., 2010).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and delivery. These properties are often determined experimentally and can be influenced by the nature of the substituents on the nicotinamide ring (Da-Yun Luo et al., 2019).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, define the nicotinamide derivatives' interactions in biological systems and their stability. These properties are key to understanding the pharmacological and toxicological profiles of these compounds (Katsumi Shibata et al., 1988).

Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis and characteristics of compounds similar to 5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide explores the development of efficient synthetic routes and the identification of their chemical properties. For instance, the synthesis and characteristics of 5-Bromo-nicotinonitrile, an initial reactant in the synthesis of similar compounds, have been detailed, showing the potential for high-yield production and the significance of structural characterization techniques like FT-IR and 1H NMR (Chen Qi-fan, 2010).

Biological Applications

Nicotinamide, a related compound, is a key player in cellular energy metabolism and has been investigated for its cytoprotective roles against inflammation, apoptosis, and DNA degradation in various diseases. Its involvement in oxidative stress modulation and cellular survival pathways highlights its potential for therapeutic applications in immune dysfunction, diabetes, and aging-related diseases (K. Maiese et al., 2009).

Antimicrobial and Antitumor Activities

Compounds within the nicotinamide family have shown promise in antimicrobial and antitumor activities. For example, synthetic and biological studies on some fused pyrazoles and their ethoxyphthalimide derivatives have screened for antimicrobial and antiviral testing, indicating the potential of these compounds in developing new drugs (Ajit Joshi et al., 2010).

Material Science and Corrosion Inhibition

In material science, pyridazinium-based ionic liquids, a category related to the compound of interest, have been synthesized and evaluated as novel and green corrosion inhibitors for carbon steel in acid medium. This application demonstrates the versatility of compounds within this family, extending their use beyond biomedical applications to industrial and technological applications (F. El-hajjaji et al., 2018).

properties

IUPAC Name

5-bromo-N-[2-(6-oxopyridazin-1-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O2/c13-10-6-9(7-14-8-10)12(19)15-4-5-17-11(18)2-1-3-16-17/h1-3,6-8H,4-5H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJBAOKBPQKGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide

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